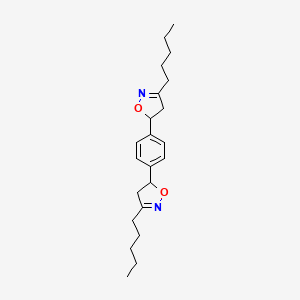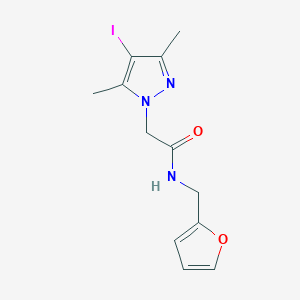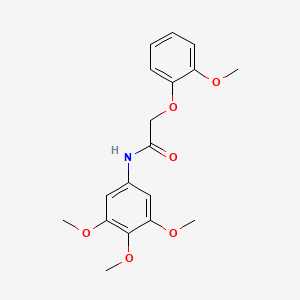![molecular formula C20H22N4O B11071155 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol](/img/structure/B11071155.png)
2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline coreThe final step involves the attachment of the ethanol group via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted piperazines.
Scientific Research Applications
2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antipsychotic agent due to its affinity for dopamine and serotonin receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with dopamine and serotonin receptors, which are crucial for its potential antipsychotic effects. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl]ethanol
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol
Uniqueness
2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol is unique due to its specific combination of the quinoxaline and piperazine rings, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-19(16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)22-20/h1-9,25H,10-15H2 |
InChI Key |
JTWAMCNPRHXIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B11071073.png)
![N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B11071077.png)
![1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one](/img/structure/B11071083.png)
![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11071087.png)

![2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide](/img/structure/B11071099.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11071107.png)
![2-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-4H-3,1-benzoxazine](/img/structure/B11071112.png)
![ethyl 4,5-dimethyl-2-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11071113.png)
![4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11071122.png)


![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11071129.png)
